N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
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Description
N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C19H15F2N5O3S and its molecular weight is 431.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Histone Deacetylase-3 (HDAC3) . HDAC3 is one of the eleven zinc-dependent histone deacetylases that catalyze the hydrolysis of acetyl groups from histone lysine residues . They play an important role in the regulation of gene expression and cell proliferation .
Mode of Action
The compound was designed to work as a selective degrader of HDAC3 . It was tested in vitro against human class-I HDACs isoforms and showed IC 50 = 3.4 µM against HDAC3 .
Biochemical Pathways
HDACs are involved in a wide range of diseases, including cancer . Dysregulation of their epigenetic activity has been implicated in these diseases . The compound’s interaction with HDAC3 could potentially affect these biochemical pathways.
Result of Action
The compound’s action on HDAC3 could potentially lead to changes in gene expression and cell proliferation . .
Biochemical Analysis
Biochemical Properties
Enzymes and Proteins Interaction: Compound X interacts with various biomolecules, including enzymes and proteins. Specifically, it targets HDAC3. HDAC3 belongs to the class-I histone deacetylases, which catalyze the hydrolysis of acetyl groups from histone lysine residues. Dysregulation of HDAC activity has been implicated in diseases, including cancer . Compound X likely affects gene expression by modulating HDAC3 activity.
Molecular Mechanism
Mechanism of Action: At the molecular level, Compound X likely binds to HDAC3, inhibiting its deacetylase activity. This inhibition may lead to altered chromatin structure, affecting gene transcription . Additional investigations are necessary to fully understand the precise binding interactions and downstream effects.
Properties
IUPAC Name |
N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N5O3S/c20-11-6-2-1-5-10(11)17(28)24-15-16(22)25-19(26-18(15)29)30-9-14(27)23-13-8-4-3-7-12(13)21/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKAPWCVIWPGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC=C3F)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.